

OptoBI-1: A Technical Guide for Optopharmacological Control of TRPC Channels

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Compound of Interest

Compound Name: OptoBI-1

Cat. No.: B1193284

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Introduction

Optopharmacology represents a significant advancement in pharmacology, offering precise spatiotemporal control over drug activity through the use of light. This approach utilizes photoswitchable compounds that can be reversibly activated or deactivated, enabling researchers to modulate biological processes with high precision. **OptoBI-1** is a novel photoswitchable agonist developed for the lipid-independent control of Transient Receptor Potential Canonical (TRPC) channels.^{[1][2]} As a derivative of the TRPC3/6/7 activator GSK1702934A, **OptoBI-1** incorporates an azobenzene moiety, allowing its pharmacological activity to be controlled by specific wavelengths of light.^[1] This technical guide provides an in-depth overview of **OptoBI-1**, its mechanism of action, quantitative properties, experimental protocols, and its application as a tool in research and drug development.

Core Properties of OptoBI-1

OptoBI-1's utility is defined by its specific physicochemical, photochemical, and pharmacological characteristics. These properties are summarized below.

Physicochemical and Photochemical Data

The tables below present the key quantitative data for **OptoBI-1**, facilitating its practical application in experimental settings.

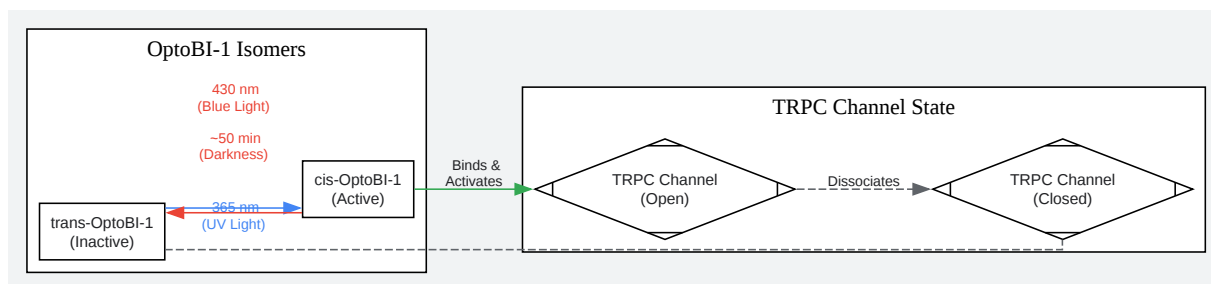
Property	Value	Source
Molecular Weight	523.67 g/mol	
Molecular Formula	C ₃₂ H ₃₇ N ₅ O ₂	
CAS Number	2415272-11-4	
Purity	≥98%	
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at -20°C	
Activation Wavelength (trans to cis)	365 nm	
Deactivation Wavelength (cis to trans)	430 nm	
Thermal Relaxation	Returns to trans state in ~50 minutes in the dark	
Isomeric Ratio (365 nm light)	96% cis / 4% trans	
Isomeric Ratio (435 nm light)	22% cis / 78% trans	

Pharmacological Profile

Property	Value	Source
Target(s)	Agonist for TRPC3, TRPC6, and TRPC7 channels	
Inactive On	No observed effect on TRPC4 or TRPC5	
EC ₅₀ (active cis-form)	~0.1 μ M at TRPC3	
Cellular Effects	Induces Ca ²⁺ influx; modulates neuronal firing; triggers NFAT signaling	
Mode of Action	Lipid-independent, direct channel modulation	

Mechanism of Action

OptoBI-1 is a photoswitchable molecule built around an azobenzene core. This chemical structure allows it to exist in two distinct isomeric states: a thermally stable trans isomer and a metastable cis isomer. In its inactive, trans state, **OptoBI-1** has a low affinity for its target TRPC channels. Upon illumination with 365 nm UV light, the azobenzene group undergoes photoisomerization to the cis state. This conformational change renders the molecule active, allowing it to bind to and activate TRPC3, TRPC6, and TRPC7 channels, leading to cation influx. The process is reversible; illumination with 430 nm blue light rapidly converts the molecule back to its inactive trans form, terminating channel activity. In the absence of light, the cis isomer will thermally relax back to the more stable trans state over approximately 50 minutes.

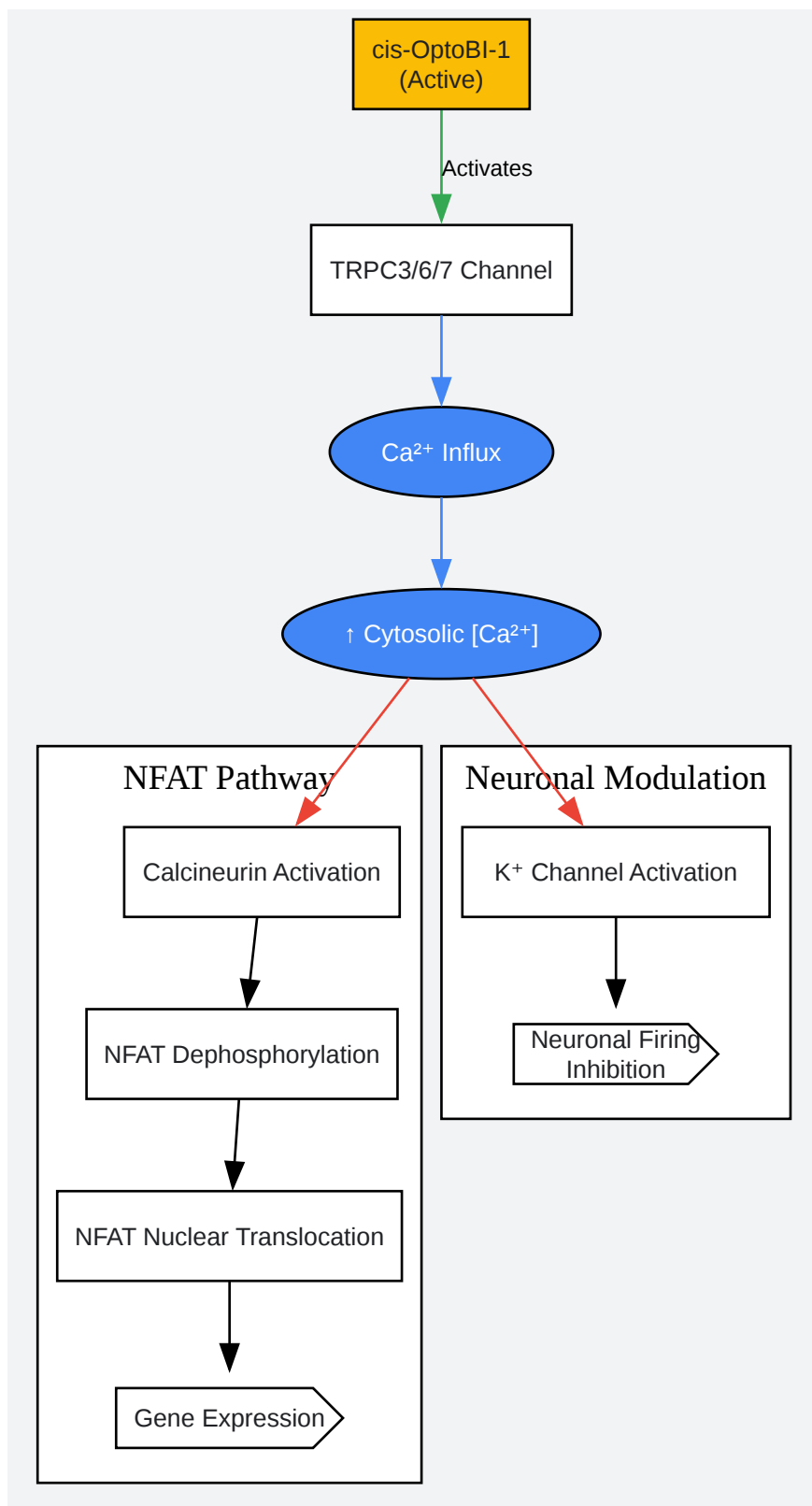


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Caption: Photoisomerization and activity of **OptoBI-1** on TRPC channels.

Downstream Signaling Pathways

The activation of TRPC channels by cis-**OptoBI-1** initiates a cascade of intracellular events, primarily driven by the influx of Ca^{2+} . This increase in cytosolic Ca^{2+} can trigger various downstream signaling pathways depending on the cellular context. One well-documented pathway involves the activation of the nuclear factor of activated T-cells (NFAT). In this pathway, elevated intracellular Ca^{2+} activates the phosphatase Calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus and subsequent gene transcription. In neurons, TRPC3 activation by **OptoBI-1** has been shown to inhibit neuronal firing, a mechanism potentially mediated by local Ca^{2+} signaling and the subsequent activation of potassium (K^+) conductances.



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Caption: Downstream effects following **OptoBI-1**-mediated TRPC channel activation.

Experimental Protocols & Workflows

OptoBI-1 can be employed in various experimental paradigms to study TRPC channel function. Below are detailed methodologies for key applications.

In Vitro Ca^{2+} Imaging

This protocol describes the use of **OptoBI-1** to optically control Ca^{2+} influx in a cell line expressing TRPC3.

Objective: To visualize and quantify TRPC3-mediated Ca^{2+} entry in HEK293 cells upon photoactivation of **OptoBI-1**.

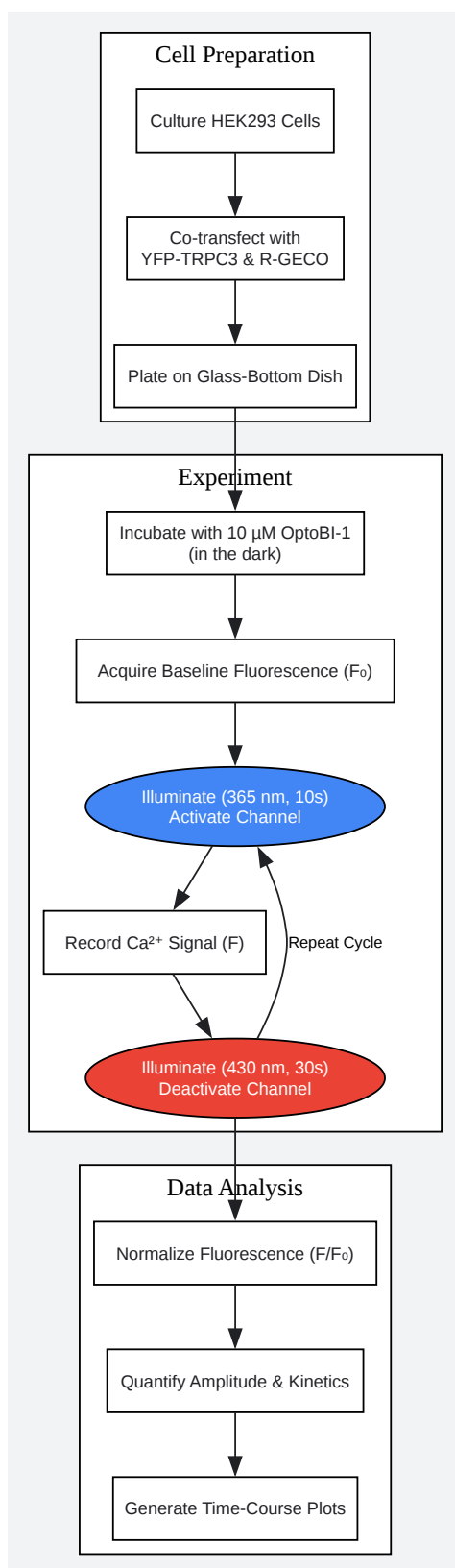
Materials:

- HEK293 cells
- Expression vectors for YFP-TRPC3 and a red fluorescent Ca^{2+} sensor (e.g., R-GECO)
- Transfection reagent
- DMEM supplemented with 10% FBS
- Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM glucose, 10 mM HEPES, pH 7.4
- **OptoBI-1** (10 mM stock in DMSO)
- Fluorescence microscope equipped with light sources for 365 nm and 430 nm, and appropriate filter sets for YFP and R-GECO.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM.
 - Co-transfect cells with YFP-TRPC3 and R-GECO plasmids using a suitable transfection reagent.

- Plate transfected cells onto glass-bottom dishes and allow them to express for 24-48 hours.
- Compound Loading and Imaging:
 - Replace culture medium with PSS.
 - Add **OptoBI-1** to a final concentration of 10 μ M and incubate in the dark for 5-10 minutes.
 - Mount the dish on the microscope stage.
- Optical Stimulation and Data Acquisition:
 - Acquire a baseline R-GECO fluorescence signal in the dark.
 - To activate TRPC3, illuminate the cells with a 10-second pulse of 365 nm light.
 - Record the change in R-GECO fluorescence intensity over time.
 - To deactivate the channels, illuminate the cells with a 30-second pulse of 430 nm light and continue recording.
 - Repeat the light-cycling protocol as needed.
- Data Analysis:
 - Measure the mean fluorescence intensity of individual cells or regions of interest over time.
 - Normalize the R-GECO fluorescence (F/F_0) to the baseline intensity.
 - Quantify the amplitude and kinetics of the Ca^{2+} response to each light pulse.



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Caption: Experimental workflow for **OptoBI-1**-mediated Ca^{2+} imaging in vitro.

Electrophysiological Recording in Neurons

This protocol details the use of **OptoBI-1** to modulate the firing activity of hippocampal neurons.

Objective: To optically control and record TRPC3-mediated changes in the electrical activity of cultured murine hippocampal neurons.

Materials:

- Primary cultured murine hippocampal neurons
- External solution (similar to PSS)
- Internal solution for patch pipette (e.g., 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)
- **OptoBI-1** (20 μ M working concentration)
- Patch-clamp setup with an amplifier
- Light source (365 nm and 430 nm) coupled to the microscope light path.

Methodology:

- Cell Preparation:
 - Prepare primary hippocampal neuron cultures on coverslips.
 - Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with external solution.
- Electrophysiology Setup:
 - Establish a whole-cell current-clamp recording from a neuron.
 - Apply depolarizing current injections (e.g., up to 100 pA for 5 seconds) to induce action potential firing and establish a baseline firing rate.

- Photopharmacology:
 - Add **OptoBI-1** (20 μ M) to the external solution while keeping the preparation in the dark.
 - Continue to elicit firing with current injections to monitor the effect of the inactive trans-**OptoBI-1**.
 - Illuminate the neuron with 365 nm light to convert **OptoBI-1** to its cis form.
 - Immediately apply the current injection protocol and record the resulting change in firing frequency. The activation of TRPC3 is expected to inhibit firing.
 - Illuminate with 430 nm light to deactivate **OptoBI-1** and record the recovery of the firing rate.
- Data Analysis:
 - Count the number of action potentials per current injection under each condition (dark, 365 nm, 430 nm).
 - Analyze changes in membrane potential and other electrophysiological parameters.
 - Compare the firing rates to determine the modulatory effect of **OptoBI-1** photoactivation.

Conclusion

OptoBI-1 is a powerful and precise tool for the optopharmacological study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be activated and deactivated by light in a lipid-independent manner provides researchers with unparalleled temporal control over Ca^{2+} signaling and downstream cellular processes. The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists aiming to leverage **OptoBI-1** in their research, from fundamental studies of ion channel biophysics to the exploration of novel therapeutic strategies targeting TRPC-related physiopathology.

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References

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